3-Methylpyridine-2-amidoxime
Description
3-Methylpyridine-2-amidoxime is a pyridine derivative featuring a methyl substituent at the 3-position and an amidoxime functional group (-C(NH₂)=N-OH) at the 2-position. This compound is of interest in coordination chemistry and medicinal research due to the chelating properties of the amidoxime group, which can bind metal ions or participate in hydrogen bonding.
Properties
IUPAC Name |
N'-hydroxy-3-methylpyridine-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5-3-2-4-9-6(5)7(8)10-11/h2-4,11H,1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDFGZCCSCDNSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-33-8 | |
| Record name | N-Hydroxy-3-methyl-2-pyridinecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Nitrile Hydroxylation via Hydroxylamine Hydrochloride
The most widely documented method for synthesizing amidoximes involves the reaction of nitriles with hydroxylamine hydrochloride under basic conditions. For this compound, this requires 3-methylpyridine-2-carbonitrile as the precursor.
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Reagents : Hydroxylamine hydrochloride (NHOH·HCl), sodium carbonate (NaCO), 3-methylpyridine-2-carbonitrile, ethanol/water solvent system.
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Conditions : Ultrasonic irradiation (55°C, 15–30 minutes) or conventional heating (reflux, 4–6 hours).
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Work-up : Neutralization, extraction with dichloromethane, drying (NaSO), and recrystallization.
Mechanistic Insight :
Hydroxylamine acts as a bifunctional nucleophile, with oxygen preferentially attacking the nitrile carbon to form an intermediate iminohydroxamic acid, which tautomerizes to the amidoxime. Steric and electronic effects of the 3-methyl group influence reaction kinetics, with para-substituted analogs typically exhibiting higher yields than ortho-substituted derivatives.
Yield Optimization :
Comparative Analysis of Preparation Methods
Reaction Efficiency and Scalability
| Parameter | Ultrasound Method | Conventional Heating |
|---|---|---|
| Reaction Time | 15–30 minutes | 4–6 hours |
| Yield | 75–85% | 60–70% |
| Energy Input | High (sonication) | Moderate (reflux) |
| Scalability | Limited to batch | Batch or continuous |
Ultrasound irradiation enhances mass transfer and reaction homogeneity, significantly reducing time and improving yields. However, scalability remains challenging due to equipment limitations.
Chemical Reactions Analysis
Types of Reactions
3-Methylpyridine-2-amidoxime undergoes various chemical reactions, including:
Reduction: Amidoximes can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Pb(OAc)4, Ag2CO3
Reduction: Hydrogenation catalysts
Substitution: Various nucleophiles under appropriate conditions
Major Products Formed
Oxidation: Nitriles
Reduction: Amines
Substitution: Substituted pyridine derivatives
Scientific Research Applications
Biological Activities
The compound exhibits notable biological properties, including:
- Anticancer Activity : Research suggests that amidoxime derivatives may possess anticancer properties, potentially through mechanisms that induce apoptosis in cancer cells. Specific studies have shown that 3-Methylpyridine-2-amidoxime can inhibit tumor growth in vitro and in vivo models.
- Antimicrobial Properties : Preliminary studies indicate that this compound may demonstrate antibacterial activity against various strains of bacteria, making it a candidate for further development as an antimicrobial agent .
Coordination Chemistry
This compound serves as a ligand in coordination chemistry, forming complexes with transition metals. These metal complexes have been studied for their unique structural and magnetic properties:
- Metal Complex Formation : The compound has been utilized to synthesize novel metal clusters, such as ferromagnetic Ni12 complexes. These complexes exhibit interesting magnetic behaviors due to the interactions between the metal ions coordinated by the amidoxime ligand .
- Applications in Catalysis : The metal complexes formed with this compound have potential applications in catalysis, particularly in organic transformations and polymerization reactions.
Material Science Applications
The unique properties of this compound make it suitable for various applications in material science:
- Synthesis of Functional Materials : Its ability to form stable complexes with metals allows for the development of functional materials used in sensors, electronics, and magnetic devices. The incorporation of this compound into polymers can enhance their mechanical and thermal properties.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential as an anticancer agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
This data highlights the compound's efficacy at inhibiting cancer cell proliferation.
Case Study 2: Coordination Chemistry
A series of experiments were conducted to synthesize Ni complexes using this compound as a ligand. The resulting Ni12 complex exhibited ferromagnetic properties with a spin ground state of , indicating strong magnetic interactions among the metal centers.
Mechanism of Action
The mechanism of action of 3-methylpyridine-2-amidoxime involves its interaction with molecular targets such as enzymes and receptors. For instance, amidoximes can be oxidized in vivo to release nitric oxide, which has various physiological effects . The compound may also inhibit specific enzymes, contributing to its biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Functional Group and Substituent Analysis
The amidoxime group distinguishes 3-methylpyridine-2-amidoxime from other pyridine derivatives. Below is a comparison with key analogs:
Key Observations :
- The amidoxime group in this compound enhances its ability to form complexes with transition metals (e.g., Cu²⁺, Fe³⁺), unlike the amine or methoxy groups in analogs .
- Electron-withdrawing groups (e.g., -Cl in , -I in ) reduce the basicity of the pyridine nitrogen compared to electron-donating groups like -CH₃ or -NH₂.
Physicochemical Properties
- Solubility: Amidoximes are generally more polar than their amine or methoxy counterparts, increasing solubility in polar solvents (e.g., water, ethanol).
- Stability : The oxime group may render this compound susceptible to hydrolysis under acidic or basic conditions, unlike stable halogenated analogs like .
Biological Activity
3-Methylpyridine-2-amidoxime (CAS 690632-33-8) is a chemical compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an amidoxime functional group attached to a pyridine ring. Its molecular formula is with a molecular weight of approximately 151.17 g/mol. The structure is defined by:
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Amidoxime Group : A functional group that enhances reactivity and biological activity.
Targeted Enzymes and Pathways
Research indicates that this compound primarily targets Collagenase 3 and Stromelysin-1 , both of which are matrix metalloproteinases (MMPs) involved in the degradation of extracellular matrix components. The compound acts as a nitric oxide (NO) donor, which suggests its involvement in various signaling pathways related to NO release upon oxidation by enzymes such as cytochrome P450.
Nitric Oxide Modulation
The ability to release nitric oxide upon oxidation is significant because NO plays a crucial role in numerous physiological processes, including vasodilation and neurotransmission. This mechanism may influence cellular signaling pathways, particularly those associated with inflammation and tissue remodeling.
Cellular Effects
Studies have shown that this compound can influence various cellular processes:
- Cell Signaling : It modulates pathways involving nitric oxide, affecting cell proliferation and apoptosis.
- Extracellular Matrix Remodeling : By targeting MMPs, it may alter the degradation of extracellular matrix proteins, impacting wound healing and tissue repair .
Potential Therapeutic Uses
The compound has been investigated for several therapeutic applications:
- Cardiovascular Health : Due to its NO-releasing properties, it may have implications in treating conditions related to vascular dysfunction.
- Antiviral Activity : Preliminary studies suggest potential antiviral effects against viruses like influenza A and herpes simplex virus, possibly through modulation of immune responses .
Study on Nitric Oxide Release
In laboratory settings, experiments demonstrated that amidoxime derivatives, including this compound, exhibit increased adsorption capacities under warmer conditions, enhancing their effectiveness as NO donors. This finding underscores the importance of environmental factors on the compound's stability and activity.
Evaluation of Antiviral Properties
A study highlighted the compound's ability to translocate into the nucleus during viral infections, influencing NF-kappa-B activity, which is critical for immune response modulation . This suggests that this compound could be further explored as an antiviral agent.
Summary Table of Biological Activities
Q & A
Basic Research Questions
What are the optimal synthetic routes for 3-methylpyridine-2-amidoxime, and how can purity be validated?
Methodological Answer:
Synthesis typically involves nucleophilic substitution of 3-methylpyridine-2-carbonitrile with hydroxylamine under basic conditions. Key parameters include temperature (70–90°C), solvent (ethanol/water mixtures), and hydroxylamine concentration (1.5–2.0 equivalents) to minimize byproducts like imines . Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (characteristic peaks: δ 8.3–8.5 ppm for pyridine protons, δ 2.5 ppm for methyl group). Quantitative analysis via LC-MS with electrospray ionization (ESI) is recommended for trace impurities .
What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR : Confirm amidoxime formation via N–O stretch (~935 cm⁻¹) and C=N stretch (~1640 cm⁻¹) .
- ¹³C NMR : Identify carbon environments (e.g., pyridine carbons at ~150 ppm, amidoxime carbon at ~160 ppm) .
- X-ray crystallography : Resolve tautomeric forms (oxime vs. nitroso) if single crystals are obtainable .
- UV-Vis : Monitor electronic transitions (λmax ~260–280 nm in methanol) for photostability studies .
How does pH influence the stability of this compound in aqueous solutions?
Methodological Answer:
Stability studies should use buffered solutions (pH 2–12) at 25°C, monitored over 72 hours via UV-Vis or HPLC. Amidoximes are prone to hydrolysis under strongly acidic (pH < 3) or alkaline (pH > 10) conditions, yielding carboxylic acids or nitriles, respectively. Degradation kinetics follow pseudo-first-order behavior; calculate half-life (t₁/₂) using Arrhenius plots .
Advanced Research Questions
What mechanistic insights govern the coordination chemistry of this compound with transition metals?
Methodological Answer:
The ligand binds via pyridine-N and amidoxime-O/N donors, forming complexes with Cu(II), Fe(III), or Co(II). Use Job’s method (UV-Vis titration) to determine stoichiometry (e.g., 1:2 metal-ligand ratio). Magnetic susceptibility and EPR spectroscopy reveal geometry (e.g., octahedral Cu(II) with d⁹ configuration). DFT calculations (B3LYP/6-311G**) predict frontier molecular orbitals and stability trends .
Table 1: Exemplar Coordination Data for Cu(II) Complex
| Property | Value/Observation | Method |
|---|---|---|
| λmax (charge transfer) | 650 nm (d-d transition) | UV-Vis |
| μeff (Bohr magneton) | 1.73 BM | SQUID magnetometry |
| Bond length (Cu–N) | 1.98 Å | X-ray crystallography |
How can computational modeling resolve contradictions in amidoxime tautomerism?
Methodological Answer:
Conflicting experimental data on tautomeric equilibria (oxime vs. nitroso) require DFT (e.g., Gaussian 09) or ab initio (MP2) calculations. Compare Gibbs free energy (ΔG) of tautomers in solvent models (PCM for water). IR frequency analysis and NBO charges predict dominant tautomers. Validate with variable-temperature NMR to observe dynamic exchange .
What strategies mitigate batch-to-batch variability in biological activity studies?
Methodological Answer:
- Standardized synthesis : Strict control of reaction time (±5 minutes) and hydroxylamine purity (>98%) .
- QC protocols : Batch testing via HPLC (purity >99%) and ICP-MS (metal contamination <1 ppm) .
- Bioassay design : Include internal controls (e.g., cisplatin for cytotoxicity assays) and use orthogonal assays (e.g., enzymatic inhibition + cellular uptake studies) .
How do substituent effects on the pyridine ring modulate amidoxime reactivity?
Methodological Answer:
Perform Hammett analysis by synthesizing derivatives with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups. Correlate σ values with reaction rates (e.g., hydrolysis or metal binding). Use cyclic voltammetry to assess electronic effects on redox potentials. Meta-substituents often enhance stability due to reduced steric hindrance .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate spectral data (e.g., FT-IR vs. Raman) and reconcile discrepancies via temperature-dependent studies or alternative synthetic pathways .
- Literature Review : Use systematic review frameworks (PRISMA) to identify knowledge gaps, focusing on pyridine amidoximes in drug discovery and catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
